(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one
Description
(3E)-3-[(4-Fluorophenyl)methylidene]chromen-4-one is a synthetic chromone derivative featuring a 4-fluorophenyl group attached via an α,β-unsaturated ketone (methylidene) at the 3-position of the chromen-4-one scaffold. The E-configuration of the methylidene group ensures planar geometry, which is critical for electronic conjugation and intermolecular interactions.
Properties
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARINDURVVFBCQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and chromen-4-one in the presence of a base such as sodium hydroxide in ethanol. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Ethanol or a mixture of ethanol and water.
Catalyst: Sodium hydroxide or potassium hydroxide.
The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Recrystallization from solvents such as ethyl acetate and hexane to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industrial Applications: Utilized in the synthesis of more complex fluorinated compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Chromone-Based COX-2 Inhibitors
A closely related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, shares the 4-fluorophenyl substituent but includes additional methoxy groups at positions 2, 3, and 4. These groups enhance hydrophobic interactions with COX-2’s active site (e.g., Val116, Tyr355) and stabilize cation–π interactions with Arg120.
| Property | Target Compound | COX-2 Inhibitor Analogue |
|---|---|---|
| Substituents at Position 3 | 4-Fluorophenyl methylidene (E-configuration) | 4-Fluorophenyl |
| Additional Groups | None | 3,4-Dimethoxyphenyl, 6-methoxy |
| Key Interactions | Limited hydrophobic engagement | Hydrophobic pockets, cation–π with Arg120 |
| Bioactivity | Potential anti-inflammatory | Confirmed COX-2 inhibition (IC₅₀ ~ 0.5 µM) |
Hydroxylated Chromones
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one () replaces the methylidene group with a hydroxyl at position 3. This substitution increases polarity, enhancing solubility but reducing membrane permeability. The hydroxyl group may also participate in hydrogen bonding with biological targets, unlike the methylidene group, which relies on π-π stacking or van der Waals interactions .
Piperidone-Based Anti-Inflammatory Analogues
Bis(arylidene)-4-piperidone derivatives (BAPs) such as BAP-1 and BAP-2 incorporate dual α,β-unsaturated ketones and sulfonyl groups, which improve anti-inflammatory activity by interacting with biothiols in inflammatory pathways. While (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one shares the fluorophenyl motif, its lack of a piperidone ring and sulfonyl groups likely limits its potency compared to BAPs .
Halogen-Substituted Chromones
3-(4-Chlorobenzylidene)chroman-4-one () and 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one () highlight the impact of halogen choice. Chlorine’s larger size and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-fluorophenyl group increases lipophilicity compared to hydroxylated chromones (e.g., genistein derivatives in ), favoring membrane penetration but possibly reducing aqueous solubility.
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the methylidene group, enhancing resistance to nucleophilic attack compared to nitro- or chloro-substituted analogues ().
- Crystallography : Isostructural compounds with halogen substitutions () suggest similar packing motifs, but fluorine’s smaller size may lead to denser crystal lattices, affecting dissolution rates .
Biological Activity
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one, a derivative of chromone, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a fluorinated phenyl group which enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
The biological activity of this compound primarily involves:
- Targeting Enzymes : It interacts with specific enzymes such as kinases and G-protein coupled receptors, inhibiting pathways that regulate cell growth and apoptosis.
- Signaling Pathways : The compound disrupts signaling pathways associated with cancer cell proliferation, leading to cell death.
Biological Activities
-
Anticancer Activity :
- Studies have shown that this compound exhibits significant anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of apoptotic pathways.
- In vitro studies demonstrate its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial and antifungal activities, showing promising results against various pathogens. Its potential as a lead compound for new antibiotics is under investigation.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition in MCF-7 cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Moderate inhibition of COX-2 |
Research Findings
Recent studies have focused on the compound's structure-activity relationship (SAR) to optimize its efficacy. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances the compound's biological activity due to increased lipophilicity and improved binding affinity to target proteins.
- In Silico Studies : Molecular docking simulations suggest strong interactions between the compound and active sites of target enzymes, corroborating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
